4-Amino-4'-chloro-biphenyl-3-carbonitrile

CAS No.:

Cat. No.: VC13595581

Molecular Formula: C13H9ClN2

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9ClN2 |

|---|---|

| Molecular Weight | 228.67 g/mol |

| IUPAC Name | 2-amino-5-(4-chlorophenyl)benzonitrile |

| Standard InChI | InChI=1S/C13H9ClN2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7H,16H2 |

| Standard InChI Key | HTATYXFLUOFSIH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)Cl |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

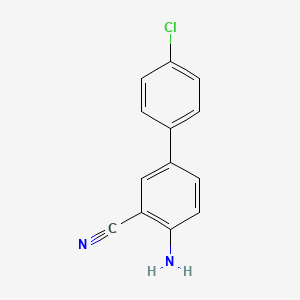

The IUPAC name for this compound is 2-amino-5-(4-chlorophenyl)benzonitrile, reflecting its biphenyl backbone with substituents at specific positions . The structure consists of two benzene rings connected by a single bond (biphenyl system). One ring bears a para-chloro group () at the 4'-position, while the adjacent ring features an amino group () at the 4-position and a nitrile () at the 3-position (Figure 1).

Table 1: Fundamental chemical identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1034330-83-0 | |

| Molecular Formula | ||

| Molecular Weight | 228.67 g/mol | |

| IUPAC Name | 2-amino-5-(4-chlorophenyl)benzonitrile | |

| SMILES | ClC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N |

The planar biphenyl system allows for conjugation across the rings, potentially influencing electronic properties such as absorption spectra and redox behavior. The amino and nitrile groups introduce polar and reactive sites, enabling diverse chemical modifications.

Physical and Chemical Properties

Physicochemical Parameters

Table 2: Computed physicochemical properties

The moderate LogP value suggests balanced lipophilicity, making the compound suitable for interfacial applications. The polar surface area, driven by the amino and nitrile groups, indicates potential solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthesis and Production

Reported Synthetic Routes

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of halogenated benzene derivatives with boronic acids.

-

Cyanation Reactions: Introduction of the nitrile group via Rosenmund-von Braun or nucleophilic substitution.

For this compound, a plausible route involves coupling 4-chlorophenylboronic acid with a pre-functionalized aminobenzonitrile precursor. Subsequent purification via column chromatography or recrystallization would yield the target molecule. Industrial-scale production would require optimization for yield and purity, potentially employing continuous-flow reactors .

Reactivity and Functional Group Transformations

Amino Group Reactivity

The primary amine () can undergo:

-

Acetylation: Reaction with acetic anhydride to form acetamide derivatives.

-

Diazotization: Formation of diazonium salts for aryl coupling reactions.

Nitrile Group Reactivity

The nitrile () may participate in:

-

Hydrolysis: Conversion to carboxylic acids () under acidic or basic conditions.

-

Reduction: Catalytic hydrogenation to primary amines ().

These transformations expand the compound’s utility as a building block for heterocycles or pharmaceutical intermediates.

Recent Advances and Future Perspectives

While 4-amino-4'-chloro-biphenyl-3-carbonitrile remains understudied, its structural analogs have seen increased attention in medicinal chemistry. Future research should prioritize:

-

Synthetic Methodologies: Developing efficient, scalable routes.

-

Biological Screening: Assessing antimicrobial, anticancer, or CNS activity.

-

Computational Modeling: Predicting pharmacokinetic and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume